molecular formula C16H24O B1584657 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene CAS No. 81936-32-5

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene

Cat. No.: B1584657
CAS No.: 81936-32-5
M. Wt: 232.36 g/mol
InChI Key: MDUQZBFHDPNORI-UHFFFAOYSA-N
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Description

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene is an organic compound with the molecular formula C16H24O It is a derivative of benzene, where a methoxy group and a trans-4-n-propylcyclohexyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene can be synthesized through a multi-step process involving the following steps:

    Preparation of 4-n-propylcyclohexanol: This can be achieved by the hydrogenation of 4-n-propylcyclohexanone using a suitable catalyst such as palladium on carbon.

    Formation of 4-n-propylcyclohexyl bromide: The 4-n-propylcyclohexanol is then converted to 4-n-propylcyclohexyl bromide using phosphorus tribromide.

    Coupling Reaction: The final step involves the coupling of 4-n-propylcyclohexyl bromide with 1-methoxybenzene in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzene ring can be reduced to a cyclohexane ring under high-pressure hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Boron tribromide in an inert solvent like dichloromethane.

Major Products:

    Oxidation: 1-Formyl-4-(trans-4-n-propylcyclohexyl)benzene.

    Reduction: 1-Methoxy-4-(trans-4-n-propylcyclohexyl)cyclohexane.

    Substitution: 1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene.

Scientific Research Applications

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cell membranes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the trans-4-n-propylcyclohexyl group provides steric hindrance and hydrophobic interactions. These properties contribute to the compound’s effects on cell membranes and other biological structures.

Comparison with Similar Compounds

1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene can be compared with similar compounds such as:

    1-Methoxy-4-(trans-4-propylcyclohexyl)benzene: Similar structure but different stereochemistry.

    1-Ethoxy-4-(trans-4-n-propylcyclohexyl)benzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-Methoxy-4-(trans-4-n-butylcyclohexyl)benzene: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methoxy-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-3-4-13-5-7-14(8-6-13)15-9-11-16(17-2)12-10-15/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUQZBFHDPNORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343514
Record name 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81936-32-5
Record name 1-Methoxy-4-(trans-4-n-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-methoxy-4-(trans-4-propylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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